molecular formula C16H17N5O B5322943 6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine

6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine

Cat. No. B5322943
M. Wt: 295.34 g/mol
InChI Key: NWFJOZKWPNUTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MIP-3A and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine involves the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects such as anti-tumor, anti-inflammatory, and anti-angiogenic activities. It also has the potential to improve cardiovascular function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine in lab experiments include its high potency and specificity towards various signaling pathways. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine. These include the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent in various disease conditions, and the investigation of its pharmacokinetics and pharmacodynamics. Further studies are also needed to determine its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine involves the reaction of 2-chloro-5-nitropyridazine with 1-methylimidazole in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-phenoxyethylamine to yield the final product.

Scientific Research Applications

6-(1-methyl-1H-imidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine has been studied extensively for its potential as a therapeutic agent in various disease conditions such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

6-(1-methylimidazol-2-yl)-N-(2-phenoxyethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-21-11-9-18-16(21)14-7-8-15(20-19-14)17-10-12-22-13-5-3-2-4-6-13/h2-9,11H,10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJOZKWPNUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN=C(C=C2)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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